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Compound of Interest

Compound Name: Mexedrone

Cat. No.: B10764521

This technical guide provides a comprehensive overview of the chemical structure,
physicochemical properties, pharmacology, and analytical methodologies for the synthetic
cathinone, mexedrone. The information is intended for researchers, scientists, and drug
development professionals.

Chemical Identity and Structure

Mexedrone, also known by its systematic IUPAC name 1-(4-methoxy-3-methylphenyl)-2-
(methylamino)propan-1-one, is a substituted cathinone derivative. It is structurally related to
other psychoactive substances such as mephedrone, with the key difference being the
presence of a methoxy group and a methyl group on the phenyl ring.

Table 1: Chemical Identifiers and Properties of
Mexedrone
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Identifier Value Source
3-methoxy-2-(methylamino)-1-

IUPAC Name
(4-methylphenyl)propan-1-one
4-MMC-MeO, 4-methyl-

Synonyms )
methoxymethcathinone

CAS Number 2166915-02-0

Molecular Formula C12H17NO2

Molecular Weight 207.27 g/mol

CC1=CC=C(C=C1)C(=0)C(C

Canonical SMILES
OC)NC

JHGDCSPZKQLBOP-
UHFFFAOYSA-N

InChlKey

Physicochemical Properties

Mexedrone is typically encountered as a neat solid or in its hydrochloride salt form, which

affects properties like melting point and solubility.

ble 2: Physicachemical Data § I

Property Value

Notes Source

) Solid at room
Physical State

Assumed based on

temperature related compounds
] ] For the hydrochloride
Melting Point 190-192 °C
salt
N Soluble in methanol General solubility for
Solubility ) o N/A
and DMSO cathinone derivatives
Pharmacology
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Mexedrone functions as a monoamine reuptake inhibitor, although its potency is significantly
lower than that of its analogue, mephedrone. Its primary mechanism of action involves blocking
the reuptake of serotonin, norepinephrine, and dopamine at their respective transporters.

ble 3: In Vi | loaical Profile of |

Value
Target Assay Type (IC50/EC50 in Notes Source
nM)
Serotonin
Reuptake S
Transporter o 5,289 Weak inhibitor
Inhibition
(SERT)
Norepinephrine
Reuptake N
Transporter o 8,869 Weak inhibitor
Inhibition
(NET)
Dopamine
Reuptake o
Transporter o 6,844 Weak inhibitor
Inhibition
(DAT)
Serotonin . _
Releasing Weak releasing
Transporter o 2,525
Activity agent
(SERT)
Dopamine ) o
Releasing ) No significant
Transporter o Inactive i o
Activity releasing activity
(DAT)
Norepinephrine ) o
Releasing ) No significant
Transporter o Inactive ] o
Activity releasing activity

(NET)

The data indicate that mexedrone is a weak, non-selective monoamine reuptake inhibitor and
a weak serotonin releasing agent. Its significantly lower potency compared to mephedrone is a
key characteristic.

Metabolic Pathways
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The metabolism of mexedrone is expected to proceed through pathways common to other
synthetic cathinones. These include N-demethylation, reduction of the (3-keto group, and
hydroxylation of the aromatic ring, followed by conjugation for excretion.

Diagram: Proposed Metabolic Pathway of Mexedrone
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Caption: Proposed metabolic pathways for mexedrone.

Experimental Protocols

This section details the methodologies for the synthesis and analytical characterization of
mexedrone.

Synthesis Protocol

A common synthetic route for mexedrone involves the bromination of a precursor followed by
substitution with methylamine.

Materials:
e 1-(4-methylphenyl)propan-1-one

e Bromine
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o Methylamine solution

e Suitable solvents (e.g., diethyl ether, dichloromethane)
e Hydrochloric acid

Procedure:

e Bromination: 1-(4-methylphenyl)propan-1-one is dissolved in an appropriate solvent and
cooled. Bromine is added dropwise to the solution, leading to the formation of 2-bromo-1-(4-
methylphenyl)propan-1-one. The reaction is monitored by thin-layer chromatography (TLC).

e Amination: The resulting bromo-ketone is then reacted with an excess of methylamine
solution. This nucleophilic substitution reaction replaces the bromine atom with a
methylamino group, yielding mexedrone freebase.

o Salt Formation: The freebase is dissolved in a solvent like diethyl ether, and hydrochloric
acid is added to precipitate mexedrone hydrochloride, which can then be filtered and dried.

Diagram: Synthesis Workflow for Mexedrone
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Caption: Synthetic workflow for mexedrone hydrochloride.

Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS):

e Column: A non-polar column, such as a DB-5ms or equivalent.
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e Carrier Gas: Helium.

o Temperature Program: Start at a low temperature (e.g., 100 °C), ramp up to a high
temperature (e.g., 300 °C).

e Mass Spectrometer: Electron ionization (El) at 70 eV.

o Expected Fragmentation: Look for characteristic ions corresponding to the loss of the
methoxy group, the methylamino group, and cleavage of the carbon-carbon bond adjacent to
the carbonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

» 1H NMR: Expect signals corresponding to the aromatic protons, the methyl group on the
phenyl ring, the methoxy group protons, the N-methyl protons, and the protons on the
propane backbone. The chemical shifts and coupling patterns will be characteristic of the
structure.

e 13C NMR: Expect signals for all 12 carbon atoms in the molecule, including the carbonyl
carbon, the aromatic carbons, and the aliphatic carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy:

o Key Peaks: Look for a strong absorption band for the carbonyl (C=0) stretch (around 1680
cm~1), C-H stretching bands for the aromatic and aliphatic groups, and N-H bending for the
secondary amine.

This guide provides a foundational understanding of mexedrone for scientific and research
applications. Further investigation into its toxicology and in vivo pharmacology is necessary for
a complete profile.

 To cite this document: BenchChem. [An In-Depth Technical Guide on the Chemical Structure
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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